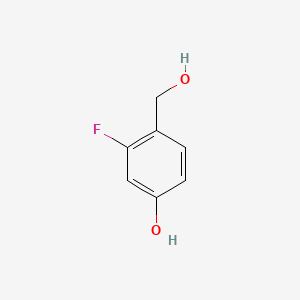

3-Fluoro-4-(hydroxymethyl)phenol

Vue d'ensemble

Description

3-Fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 4-(hydroxymethyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Fluoro-4-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-Fluoro-4-formylphenol or 3-Fluoro-4-carboxyphenol.

Reduction: Formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.

Substitution: Formation of various substituted phenols depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: 3-Fluoro-4-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenolic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further affecting the compound’s interactions with its targets.

Comparaison Avec Des Composés Similaires

- 4-Fluoro-3-(hydroxymethyl)phenol

- 2-Fluoro-4-(hydroxymethyl)phenol

- 3,5-Difluoro-4-(hydroxymethyl)phenol

Uniqueness: 3-Fluoro-4-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the third position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications.

Activité Biologique

3-Fluoro-4-(hydroxymethyl)phenol is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 142.13 g/mol. Its structure features a hydroxymethyl group (-CH2OH) and a fluorine atom at the 3 and 4 positions of the phenolic ring, respectively. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

CYP Enzyme Inhibition

One of the notable pharmacological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP3A4. This interaction is crucial for understanding its pharmacokinetics and potential drug-drug interactions when co-administered with other medications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other structurally similar compounds. A table summarizing these comparisons is provided below:

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| 2,6-Difluoro-4-hydroxybenzyl alcohol | C8H8F2O | Antimicrobial | 0.93 |

| 4-Fluoro-3-hydroxybenzyl alcohol | C7H7FO | Antioxidant | 0.80 |

| 2-Fluoro-4-methoxy-1-methylbenzene | C9H10F1O | Anticancer | 0.85 |

| (2-Fluoro-6-methylphenyl)methanol | C9H11F1O | Neuroprotective | 0.83 |

This table highlights the varying degrees of biological activity among these compounds, showcasing the unique profile of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance, a study conducted by Li et al. explored the synthesis of novel chemokine-like receptor antagonists that incorporated this compound in their structure, demonstrating promising results in vitro against psoriasis models .

Another research effort highlighted the compound's role as an inhibitor in cancer cell lines, where it exhibited significant cytotoxic effects, further validating its potential therapeutic applications .

Propriétés

IUPAC Name |

3-fluoro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBHZARBEOBOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.